molecular formula C9H13NO B3424674 Cathine CAS No. 36393-56-3

Cathine

Cat. No.: B3424674
CAS No.: 36393-56-3
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cathine can be synthesized through various methods. One common synthetic route involves the reduction of cathinone, another compound found in khat. The reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from khat leaves. The leaves are dried and then subjected to solvent extraction processes to isolate this compound. The extracted compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cathine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cathine is structurally and functionally similar to several other compounds:

Uniqueness of this compound: this compound is unique in its relatively mild stimulant effects compared to its analogs. It has approximately 7-10% the potency of amphetamine, making it less likely to be abused while still providing therapeutic benefits .

Comparison with Similar Compounds

Properties

CAS No.

36393-56-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-1-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3

InChI Key

DLNKOYKMWOXYQA-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N

Color/Form

White, crystalline powder

melting_point

77.5-78 °C

solubility

0.13 M
Freely soluble in water and alcohol
In water, 1.49X10+5 mg/L at 25 °C (est)

vapor_pressure

8.67X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the practice of this invention, the 2-nitro-1-phenyl-1-propanol is dissolved in a lower alkyl alcohol, preferably isopropyl alcohol. The mixture is placed in a vessel suitable for high pressure reactions and equipped with agitation means, e.g. a rocking bomb or a stirred bomb. Acetic acid is added to the solution to produce the acetate salt of 2-amino-1-phenyl-1-propanol during the reduction reaction.
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Synthesis routes and methods II

Procedure details

Phenylpropanolamine hydrochloride was dissolved in the water and to this solution there was added, rapidly with stirring, 20 gm of sodium hydroxide dissolved in 100 ml of water. The mixture was allowed to stand at 10° C. overnight. Crystals of the free base were filtered, washed with water and dried in vacuum over calcium chloride. This process yielded 59 gm of free base phenylpropanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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